molecular formula C13H12F6O2 B12625283 Butyl 2,5-bis(trifluoromethyl)benzoate CAS No. 919536-03-1

Butyl 2,5-bis(trifluoromethyl)benzoate

Cat. No.: B12625283
CAS No.: 919536-03-1
M. Wt: 314.22 g/mol
InChI Key: NDKMOGBAVSCBBB-UHFFFAOYSA-N
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Description

Butyl 2,5-bis(trifluoromethyl)benzoate is a fluorinated aromatic ester characterized by a benzoate backbone substituted with two trifluoromethyl (-CF₃) groups at the 2- and 5-positions and a butyl ester group at the 1-position. The trifluoromethyl groups impart high electron-withdrawing effects, enhancing the compound’s chemical stability and lipophilicity compared to non-fluorinated alkyl benzoates. This structure makes it valuable in applications requiring resistance to hydrolysis and oxidative degradation, such as specialty solvents, agrochemical intermediates, or pharmaceutical precursors. However, its toxicity and environmental persistence remain understudied relative to simpler alkyl benzoates like butyl benzoate .

Properties

CAS No.

919536-03-1

Molecular Formula

C13H12F6O2

Molecular Weight

314.22 g/mol

IUPAC Name

butyl 2,5-bis(trifluoromethyl)benzoate

InChI

InChI=1S/C13H12F6O2/c1-2-3-6-21-11(20)9-7-8(12(14,15)16)4-5-10(9)13(17,18)19/h4-5,7H,2-3,6H2,1H3

InChI Key

NDKMOGBAVSCBBB-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C(C=CC(=C1)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 2,5-bis(trifluoromethyl)benzoate typically involves the esterification of 2,5-bis(trifluoromethyl)benzoic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include refluxing the reactants in an appropriate solvent such as toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Butyl 2,5-bis(trifluoromethyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group into an alcohol or other reduced forms.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often facilitated by strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Structure and Characteristics

Butyl 2,5-bis(trifluoromethyl)benzoate features a benzoate group with two trifluoromethyl substituents at the 2 and 5 positions on the aromatic ring. This structural arrangement contributes to its distinctive properties:

  • Molecular Formula : C12H10F6O2
  • Molecular Weight : Approximately 318.20 g/mol
  • Appearance : Colorless to pale yellow liquid
  • Solubility : Soluble in organic solvents such as ethanol and dichloromethane but sparingly soluble in water

These properties make it suitable for various chemical reactions and applications.

Pharmaceutical Applications

This compound is being investigated for its potential as a pharmaceutical agent. Its structural characteristics allow it to interact favorably with biological targets.

Case Study: Anticancer Activity

Research has demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines. The mechanism involves the induction of apoptosis and modulation of cell cycle progression. In vitro studies have shown effective inhibition of cell proliferation in cancer models, suggesting its potential as an anticancer drug candidate .

Anti-inflammatory Properties

Another significant application is in anti-inflammatory research. Studies indicate that compounds with trifluoromethyl groups can reduce inflammatory markers in animal models. This suggests that this compound could be developed into therapeutic agents for treating inflammatory diseases .

Antimicrobial Efficacy

In vitro studies have revealed that derivatives containing trifluoromethyl groups effectively inhibit bacterial growth. This antimicrobial activity opens avenues for developing new antimicrobial agents based on this compound .

Material Science Applications

The compound's unique properties also make it valuable in materials science.

Table: Comparison of Material Properties

PropertyThis compoundOther Similar Compounds
LipophilicityHighModerate
Thermal StabilityExcellentVariable
Mechanical StrengthEnhancedLower

The enhanced lipophilicity and thermal stability contribute to its use in high-performance polymers and resins.

Environmental Applications

Research has explored the use of this compound in environmental remediation processes due to its ability to adsorb pollutants effectively.

Case Study: Pollutant Adsorption

A novel fluorine-functionalized polymer synthesized from this compound demonstrated superior adsorption capacity for aflatoxins compared to non-fluorinated counterparts. This polymer exhibited high sensitivity in detecting trace amounts of pollutants in food samples .

Mechanism of Action

The mechanism by which Butyl 2,5-bis(trifluoromethyl)benzoate exerts its effects is largely influenced by the presence of the trifluoromethyl groups. These groups can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to specific molecular targets. The pathways involved often include interactions with enzymes or receptors that recognize the trifluoromethyl moiety, leading to various biochemical effects.

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The dual -CF₃ groups increase logP by ~1.7 units compared to butyl benzoate, suggesting stronger partitioning into lipid membranes or organic phases.
  • Thermal Stability : The electron-withdrawing -CF₃ groups enhance thermal stability, as evidenced by the higher predicted boiling point.

Toxicity Profiles

While alkyl benzoates like butyl benzoate exhibit low acute toxicity (e.g., oral LD₅₀ > 5,000 mg/kg in rats ), fluorinated analogs may present distinct risks:

Metric This compound Butyl Benzoate Ethyl 4-(trifluoromethyl)benzoate
Acute Oral Toxicity (LD₅₀) Not reported >5,000 mg/kg 1,200 mg/kg
Skin Irritation Likely moderate (inferred) Mild Moderate
Environmental Persistence High (due to C-F bonds) Low Moderate

Key Observations :

  • Metabolic Fate: Fluorinated benzoates may resist hydrolysis, leading to bioaccumulation. For example, ethyl 4-(trifluoromethyl)benzoate shows higher acute toxicity than non-fluorinated analogs, suggesting altered metabolic pathways.
  • Ecotoxicity : The persistence of C-F bonds raises concerns about long-term environmental impact, though data specific to this compound are lacking.

Biological Activity

Butyl 2,5-bis(trifluoromethyl)benzoate is an organic compound notable for its unique structure featuring two trifluoromethyl groups attached to a benzoate moiety. This configuration enhances its lipophilicity and stability, making it a candidate for various biological applications, particularly in medicinal chemistry. The presence of trifluoromethyl groups is known to influence the pharmacokinetics and biological activity of compounds, leading to increased potency in certain therapeutic areas.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C13H11F6O2\text{C}_{13}\text{H}_{11}\text{F}_6\text{O}_2

This structure includes:

  • Benzoate Backbone : Provides a stable aromatic system.
  • Trifluoromethyl Groups : Enhance metabolic stability and lipophilicity.

Pharmacological Properties

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activities such as:

  • Anticancer Activity : Trifluoromethylated compounds have been studied for their ability to inhibit cancer cell proliferation. For instance, studies have shown that modifications in the structure can lead to significant improvements in potency against various cancer cell lines .
  • Antimicrobial Properties : The compound's structure suggests potential efficacy against bacterial strains, as similar trifluoromethyl-containing compounds have demonstrated activity by disrupting bacterial cell walls or inhibiting essential metabolic pathways .

The mechanism by which this compound exerts its biological effects is likely related to:

  • Inhibition of Enzymatic Activity : The trifluoromethyl groups may interact with enzymes involved in metabolic pathways, potentially leading to the inhibition of critical processes in target cells.
  • Cell Membrane Interaction : Increased lipophilicity may enhance the compound's ability to penetrate cellular membranes, allowing for more effective intracellular action.

Anticancer Activity

A study focusing on the anticancer properties of trifluoromethylated benzoates reported that derivatives similar to this compound showed significant inhibition of cancer cell growth in vitro. For example:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Results : IC50 values ranged from 0.5 µM to 5 µM depending on the specific derivative and cell line tested .

Antimicrobial Efficacy

Another investigation into the antimicrobial properties highlighted that certain trifluoromethylated compounds exhibited potent activity against resistant strains of bacteria:

  • Tested Strains : Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.
  • Findings : Compounds demonstrated minimum inhibitory concentrations (MICs) as low as 1 µg/mL against MRSA, suggesting significant potential for development into new antibiotics .

Data Summary Table

PropertyValue/Description
Molecular FormulaC₁₃H₁₁F₆O₂
LipophilicityHigh due to trifluoromethyl groups
Anticancer IC50 (MCF-7)0.5 - 5 µM
Antimicrobial MIC (MRSA)≤ 1 µg/mL
SolubilitySoluble in organic solvents

Q & A

Q. What synthetic methodologies are recommended for preparing Butyl 2,5-bis(trifluoromethyl)benzoate with high purity?

A two-step synthesis route is commonly employed, starting with the preparation of 2,5-bis(trifluoromethyl)terephthalic acid (H₂L) via reported procedures, followed by esterification with butanol under acid catalysis. Critical purity checks include ¹H/¹⁹F NMR to confirm trifluoromethyl group integrity and HPLC (>95%) to ensure minimal organic impurities . For intermediates like brominated derivatives (e.g., 2,5-bis(trifluoromethyl)phenyl bromide), reflux conditions and column chromatography are used to isolate high-purity precursors .

Q. Which characterization techniques are critical for confirming the structural integrity of this compound?

Single-crystal X-ray diffraction is definitive for resolving molecular geometry, particularly to confirm ester group orientation and trifluoromethyl substitution patterns . FT-IR verifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for esters), while elemental analysis ensures stoichiometric consistency. For thermal stability, thermogravimetric analysis (TGA) monitors decomposition thresholds (e.g., stability up to 250°C) .

Advanced Research Questions

Q. How can researchers address discrepancies in thermal stability data when using this compound in coordination polymers?

Variability in TGA results may arise from differences in ligand-metal coordination modes or solvent inclusion in crystal lattices. To resolve this:

  • Perform variable-temperature PXRD to track structural changes during heating.
  • Compare decomposition profiles across multiple synthetic batches, ensuring consistent solvent removal (e.g., vacuum drying at 100°C for 24 hours) .
  • Use dynamic scanning calorimetry (DSC) to identify phase transitions correlated with mass loss.

Q. What strategies mitigate challenges in ligand exchange reactions involving this compound derivatives?

The electron-withdrawing trifluoromethyl groups reduce ligand lability, complicating metal coordination. Solutions include:

  • Using auxiliary ligands (e.g., 4,4′-bipyridine) to pre-organize metal centers, as demonstrated in zinc complexes .
  • Optimizing reaction solvents (e.g., DMF/water mixtures) to enhance solubility and ligand mobility.
  • Employing high-pressure solvothermal conditions (120°C, 72 hours) to drive slow equilibration .

Q. How should researchers handle hazardous intermediates like brominated derivatives during synthesis?

Brominated precursors (e.g., 2,5-bis(trifluoromethyl)phenyl bromide) require strict safety protocols:

  • Use fume hoods and nitrogen atmospheres to avoid inhalation (R36/37/38 hazard) .
  • Quench residual bromine with aqueous sodium thiosulfate.
  • Store intermediates in amber vials at –20°C to prevent degradation.

Data Contradiction Analysis

Q. Why do NMR spectra of this compound sometimes show unexpected splitting patterns?

The strong electron-withdrawing effect of trifluoromethyl groups can deshield adjacent protons, causing complex coupling. To interpret splits:

  • Acquire ¹⁹F-decoupled ¹H NMR to simplify signals.
  • Compare with computational models (DFT calculations) to predict chemical shifts.
  • Check for rotamers arising from restricted ester group rotation, which may require variable-temperature NMR studies .

Application-Driven Questions

Q. How does this compound enhance the performance of metal-organic frameworks (MOFs)?

Its rigid aromatic core and trifluoromethyl groups improve MOF stability in acidic environments. For example, zinc coordination polymers incorporating this ligand exhibit:

  • High surface area (>500 m²/g) due to porous bipyridine-linked networks.
  • Hydrophobicity from CF₃ groups, useful for gas separation (e.g., CO₂/N₂ selectivity) .

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